molecular formula C26H25ClFNO B2453420 (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one CAS No. 478032-53-0

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one

Cat. No. B2453420
CAS RN: 478032-53-0
M. Wt: 421.94
InChI Key: BUECWALTNLBQET-JJIBRWJFSA-N
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Description

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C26H25ClFNO and its molecular weight is 421.94. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Synthesis

Molecular Structure and Synthesis Insights (E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one and its derivatives are synthesized using methods like solvent-free reactions or base-catalyzed Claisen-Schmidt condensation. These compounds feature interesting molecular configurations, dihedral angles, and intra-molecular interactions, which are crucial for their physical and chemical properties (Lei & Bai, 2009), (Salian et al., 2018).

Photophysical Properties

Photophysical Properties and Laser Applications Certain derivatives of the compound have been studied for their photophysical properties, including their behavior under different solvent conditions, concentrations, and pump power excitations. These properties make them potential candidates for laser media applications (Aldaghri, 2021).

Spectroscopic Analysis and Non-linear Optical Properties

Spectroscopic Analysis Extensive spectroscopic analysis, including FT-IR and NMR, has been conducted on these compounds. Such analyses provide deep insights into the molecular structure, vibrational wavenumbers, and molecular interactions (Najiya et al., 2014), (Asiri et al., 2016).

Non-linear Optical Properties These compounds exhibit significant nonlinear optical properties, making them potential materials for optical devices and applications. Their non-linear refractive indices, absorption coefficients, and optical limiting behaviors have been examined in various studies, indicating their utility in the low power regime for optical devices (Henari & Asiri, 2011).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClFNO/c1-4-5-18-6-15-23(25(28)16-18)19-7-9-21(10-8-19)26(30)24(17-29(2)3)20-11-13-22(27)14-12-20/h6-17H,4-5H2,1-3H3/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUECWALTNLBQET-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C(=CN(C)C)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)/C(=C/N(C)C)/C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one

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